molecular formula C7H10N2O2S B8783060 Isopropyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Isopropyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No. B8783060
M. Wt: 186.23 g/mol
InChI Key: VBKXEOMXDFFTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06521649B1

Procedure details

To 1.0 g (6.9 mmoles) of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were added 40 ml of thionyl chloride and 2 drops of dimethylformamide at room temperature, and the resulting mixture was refluxed with heating or 3 hours. After completion of the reaction, the reaction mixture was cooled to room temperature, and the excess thionyl chloride was distilled off and 7.0 ml of tetrahydrofuran was added to the residue. Then, 2.1 g (21 mmoles) of triethylamine and 0.83 g (13.8 mmoles) of isopropanol were added and the resulting mixture was stirred at room temperature for 18 hours, after which a saturated aqueous sodium chloride solution was added. The desired compound was extracted with ethyl acetate and the organic layer was washed successively with diluted hydrochloric acid, a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by a silica gel column chromatography (n-hexane:ethyl acetate=10:1) to obtain 1.0 g of the desired compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[N:4][S:5][C:6]=1[C:7]([OH:9])=[O:8].C(N(CC)CC)C.[CH:17](O)([CH3:19])[CH3:18].[Cl-].[Na+]>CN(C)C=O.S(Cl)(Cl)=O>[CH3:1][C:2]1[N:3]=[N:4][S:5][C:6]=1[C:7]([O:9][CH:17]([CH3:19])[CH3:18])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1N=NSC1C(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.83 g
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating or 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the excess thionyl chloride was distilled off
ADDITION
Type
ADDITION
Details
7.0 ml of tetrahydrofuran was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The desired compound was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed successively with diluted hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by a silica gel column chromatography (n-hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC=1N=NSC1C(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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